Introduction: A Strategic Building Block in Modern Synthesis
Introduction: A Strategic Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Chloro-2-methylbenzylamine (CAS: 27917-13-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
5-Chloro-2-methylbenzylamine is a substituted benzylamine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position—offers distinct steric and electronic properties that are leveraged in the fields of medicinal chemistry and materials science. The presence of a reactive primary amine ortho to a methyl group and meta to a chlorine atom provides a versatile scaffold for constructing pharmaceutical and agrochemical agents.[1] Chlorine, in particular, is a vital component in many FDA-approved drugs, utilized to modulate factors such as metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides an in-depth examination of the synthesis, properties, reactivity, and handling of 5-Chloro-2-methylbenzylamine, offering field-proven insights and detailed protocols for its application.
Part 1: Core Physicochemical & Structural Data
A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
Structural and Chemical Identity
The compound is structurally defined as a benzene ring substituted with a chloromethyl group and an aminomethyl group.
Caption: Chemical Structure of 5-Chloro-2-methylbenzylamine.
Physicochemical Properties Summary
The following table summarizes the key physical and chemical properties of 5-Chloro-2-methylbenzylamine.
| Property | Value | Source(s) |
| CAS Number | 27917-13-1 | [4][5][6] |
| Molecular Formula | C₈H₁₀ClN | [1][4][6] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| IUPAC Name | (5-chloro-2-methylphenyl)methanamine | [6] |
| Synonyms | 1-(5-Chloro-2-methylphenyl)methanamine, 2-Methyl-5-chlorobenzylamine | [1][4][6] |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [6] |
| SMILES | Cc1ccc(Cl)cc1CN |
Part 2: Synthesis Protocol and Mechanistic Insight
The most direct and widely adopted synthetic route to 5-Chloro-2-methylbenzylamine is the chemical reduction of its nitrile precursor, 5-Chloro-2-methylbenzonitrile. This transformation is highly efficient and exemplifies a fundamental method for the preparation of primary amines.
Causality: The Logic of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone of organic synthesis. This pathway is favored for several reasons:
-
Precursor Availability: Substituted benzonitriles are often readily accessible starting materials.
-
High Yield: Modern reducing agents can effect this transformation with high efficiency and selectivity.
-
Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with no loss of heavy atoms.
Lithium aluminum hydride (LiAlH₄) is a particularly potent reducing agent, capable of reducing the polar carbon-nitrogen triple bond. It serves as a source of hydride ions (H⁻), which act as strong nucleophiles.[7][8] The reaction requires a stoichiometric amount of the hydride to reduce the nitrile to an intermediate imine, which is then further reduced to the amine.[7][9] An aqueous or acidic workup is necessary to quench the reaction and protonate the resulting amino-aluminate complex to liberate the free primary amine.[7][8][9]
Caption: General workflow for the synthesis of 5-Chloro-2-methylbenzylamine.
Field-Proven Synthesis Protocol: LiAlH₄ Reduction
This protocol describes a standard laboratory-scale synthesis. Causality Note: The use of anhydrous solvent (THF or diethyl ether) is critical, as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagent by atmospheric moisture.
Materials:
-
5-Chloro-2-methylbenzonitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware, inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred THF. [Expertise Insight: Adding LiAlH₄ slowly to the solvent at 0 °C helps to control the initial exotherm and ensures a fine, reactive slurry.]
-
Substrate Addition: Dissolve 5-Chloro-2-methylbenzonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add deionized water (X mL, where X = grams of LiAlH₄ used) to quench the excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and finally, more deionized water (3X mL). [Trustworthiness: This specific sequential addition (the Fieser method) is a validated procedure designed to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.]
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 5-Chloro-2-methylbenzylamine. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Part 3: Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 5-Chloro-2-methylbenzylamine stems from the reactivity of its primary amine. This nucleophilic and basic center is the primary site for derivatization, allowing for its incorporation into larger, more complex molecular frameworks.
Core Reactivity: The Role of Amine Protection
In multi-step syntheses, the primary amine of 5-Chloro-2-methylbenzylamine must often be "protected" to prevent it from interfering with subsequent chemical transformations.[10][11] This is achieved by converting the amine into a less reactive functional group, typically a carbamate, which can be cleanly removed later in the synthetic sequence.[10]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[11][12][13]
Caption: The Boc protection/deprotection cycle for primary amines.
Protocol: Boc Protection of 5-Chloro-2-methylbenzylamine
This protocol provides a self-validating system for the protection of the amine functionality.
Materials:
-
5-Chloro-2-methylbenzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-Chloro-2-methylbenzylamine (1.0 equiv) in DCM in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add TEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature. [Expertise Insight: TEA acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.]
-
Protection Reagent: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar Boc-protected product.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[12] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if needed.[12]
Part 4: Analytical Characterization Workflow
Rigorous analytical validation is non-negotiable to ensure the identity and purity of 5-Chloro-2-methylbenzylamine before its use in sensitive applications like drug development. A multi-technique approach is required.[14][15]
Summary of Analytical Methods
| Technique | Purpose | Expected Results for 5-Chloro-2-methylbenzylamine |
| HPLC-UV | Quantify chemical purity by separating the main compound from impurities. | A major peak corresponding to the product, with purity typically >95-99%. The retention time depends on the specific method.[14] |
| LC-MS | Confirm molecular weight and provide fragmentation data for structural confirmation. | Expected [M+H]⁺ ion at m/z 156.0575, corresponding to the protonated molecule (C₈H₁₁ClN⁺).[16] |
| ¹H NMR | Elucidate the proton environment to confirm the precise chemical structure. | Predicted shifts (CDCl₃, δ): ~7.2-7.0 (Ar-H), ~3.8 (Ar-CH₂-N), ~2.3 (Ar-CH₃), ~1.5 (NH₂). |
| FTIR | Identify key functional groups present in the molecule. | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic/aliphatic), and C-Cl stretching (~600-800 cm⁻¹). |
Protocol: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for analyzing 5-Chloro-2-methylbenzylamine. Optimization may be required based on the specific instrumentation.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[17][18] Create a working solution by diluting the stock to ~10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Instrument: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-Orbitrap or Q-TOF).[17][18]
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct (m/z 156.0575) to confirm its presence and retention time. Integrate the UV chromatogram (e.g., at 254 nm) to calculate the purity as the area percentage of the main peak.
-
Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when handling any chemical intermediate. The information below is synthesized from authoritative safety data sheets.
Hazard and Precautionary Summary
| Category | Information | Source(s) |
| GHS Pictograms | GHS05 (Corrosion) | |
| Signal Word | Danger | [19] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [19] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [19] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, face shield, and a lab coat. Handle only in a chemical fume hood. | [19][20] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up. | [20][21] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide (CO₂). | [20] |
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tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
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